![molecular formula C16H19N3O B13362225 {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of the diethylamino group at the 7-position and the hydroxy group at the 8-position of the quinoline ring enhances its biological activity and makes it a valuable compound for various scientific research applications .
準備方法
The synthesis of {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile typically involves the Mannich reaction, where 8-hydroxyquinoline is reacted with formaldehyde and diethylamine . The reaction conditions usually include an acidic or basic catalyst to facilitate the formation of the Mannich base. The compound can be purified by recrystallization or chromatography techniques to obtain a high-purity product .
化学反応の分析
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The diethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile has several scientific research applications:
作用機序
The mechanism of action of {7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile involves its interaction with cellular targets. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair . It also affects ion channels and disrupts cellular signaling pathways, leading to cell death in cancer cells . The molecular targets and pathways involved include DNA, topoisomerases, and ion channels .
類似化合物との比較
{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
7-Pyrrolidinomethyl-8-hydroxyquinoline: Exhibits similar cytotoxic activity but with different potency and selectivity.
7-Morpholinomethyl-8-hydroxyquinoline: Another Mannich base with distinct biological activities.
7-Piperidinomethyl-8-hydroxyquinoline: Shows different pharmacological properties compared to the diethylamino derivative.
These compounds share the 8-hydroxyquinoline core but differ in their substituents, leading to variations in their biological activities and applications .
特性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[7-(diethylaminomethyl)-8-hydroxyquinolin-5-yl]acetonitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)11-13-10-12(7-8-17)14-6-5-9-18-15(14)16(13)20/h5-6,9-10,20H,3-4,7,11H2,1-2H3 |
InChIキー |
GNYRYZLOMPBFKD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C2=C(C=CC=N2)C(=C1)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
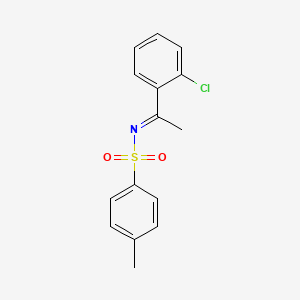
![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
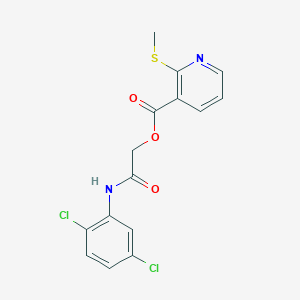
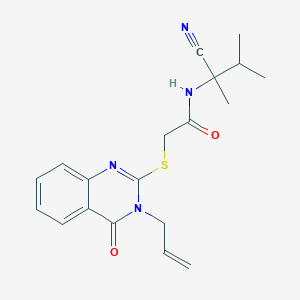
![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
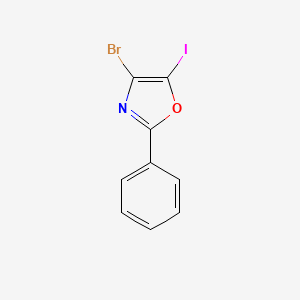
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
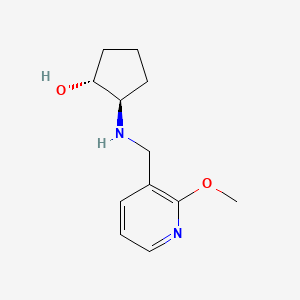
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
